3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole
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Description
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole (DPI) is an organic compound that has been studied for its potential uses in a variety of scientific applications. It is an isoxazole derivative, a class of compounds that have been used in the development of medicines and pharmaceuticals. DPI has been studied for its potential use in the synthesis of drugs and other compounds, as well as its ability to act as a catalyst and its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Studies
Polysubstituted Pyrrolidines Linked to 1,2,3-Triazoles
Novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl variants, were synthesized. These compounds demonstrated significant anti-proliferative activities against human prostate cancer cells (Ince et al., 2020).
Capture of an Elusive Nitrile Ylide in Isoxazole-Oxazole Photoisomerization
The photochemistry of 3,5-dimethylisoxazole was studied, leading to the capture and characterization of an elusive nitrile ylide intermediate (Nunes, Reva, & Fausto, 2013).
Pharmaceutical Applications
Nonpeptidic αvβ6 Integrin Inhibitor for Idiopathic Pulmonary Fibrosis
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound with a 3,5-dimethyl-1H-pyrazol-1-yl group, was synthesized for potential therapeutic application in idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Progesterone Receptor Modulators
Research into the 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators indicated that compounds with small groups like dimethyl afford potent PR antagonists, with potential applications in female healthcare (Fensome et al., 2008).
Antioxidant and Antimicrobial Properties
New Heterocyclic Compounds as Antioxidants
Novel compounds containing pyrazole, thiazole, and pyridine moieties, based on 3,5-dimethyl-1H-pyrazole, demonstrated significant antioxidant potential (Kaddouri et al., 2020).
Anticonvulsant and Antinociceptive Activity
New hybrid molecules, including derivatives of 3-methyl- or 3,3-dimethyl-pyrrolidine-2,5-diones, showed promising anticonvulsant and antinociceptive activities (Kamiński et al., 2016).
Chemical Reactions and Properties
Isoxazole as β-Diketone Synthons
3,5-Dimethylisoxazole was used in regiospecific metalation and alkylation reactions, showcasing its utility in synthesizing disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).
Alkylation of 3,5-Dimethylisoxazole
This study explored the alkylation of 3,5-dimethylisoxazole, yielding isoxazoles with secondary and tertiary alkyl groups, and examined their hydrogenolysis and hydrolysis (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
properties
IUPAC Name |
3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZSVKOWPTPRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649344 |
Source
|
Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole | |
CAS RN |
1018128-26-1 |
Source
|
Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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